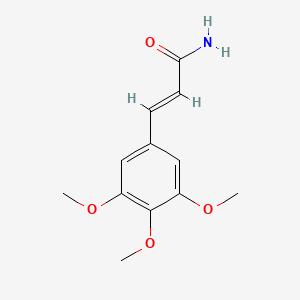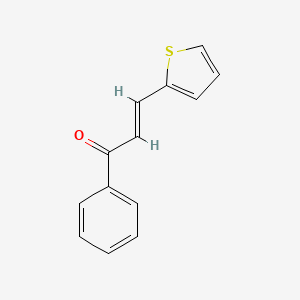
2-Propen-1-one, 1-phenyl-3-(2-thienyl)-
Descripción general
Descripción
“2-Propen-1-one, 1-phenyl-3-(2-thienyl)-” is a chemical compound with the molecular formula C13H10OS . It has a molecular weight of 214.283 Da . The compound is also known by its IUPAC name, (E)-1-phenyl-3-(2-thienyl)-2-propen-1-one .
Synthesis Analysis
The synthesis of “2-Propen-1-one, 1-phenyl-3-(2-thienyl)-” involves several precursor compounds such as 2-Acetylthiophene, Benzaldehyde, Thiophene (SIV), Ciprofloxacin H, (1-thiophen-2-y), Acetophenone, and others . The synthesis process has been documented in various literature .Molecular Structure Analysis
The molecular structure of “2-Propen-1-one, 1-phenyl-3-(2-thienyl)-” can be analyzed using its InChI code: 1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H/b9-8+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a density of 1.195g/cm3, a boiling point of 355.2ºC at 760 mmHg, and a melting point of 76-78ºC . Its flash point is 168.6ºC . The compound’s exact mass is 214.04500 and it has a LogP value of 3.64420 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterizations
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .
- Methods of Application : The compound is synthesized and then characterized using various spectroscopic techniques. The density functional theory (DFT) method is used to obtain the optimized structure .
- Results or Outcomes : The computed geometrical parameters are compared with experimental data. The experimental FT-IR and FT-Raman spectra of the compound are obtained. The theoretical NMR (1H and13C) analysis is conducted for its structural characterization .
Catalytic Transfer Hydrogenation
- Scientific Field : Organic Chemistry
- Summary of Application : Chalcones, including 1,3-diphenyl-2-propen-1-one, have become significantly important due to their biological applications .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of palladium on carbon and formate salts .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Chemical Reagent in Pharmaceutical Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : “2-Propen-1-one, 1-phenyl-” is used as a chemical reagent in the synthesis of pharmaceutical agents .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Preparation of Functionalized Aminoindolizines and Pyrano [3,2-x]coumarins
- Scientific Field : Organic Chemistry
- Summary of Application : “2-Propen-1-one, 1-phenyl-” is used in the preparation of functionalized aminoindolizines and pyrano [3,2-x]coumarins .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Biological Applications
- Scientific Field : Biochemistry
- Summary of Application : Chalcones, including 1,3-diphenyl-2-propen-1-one, have become significantly important due to their biological applications .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : Chalcones have shown antifungal, antiviral, antimicrobial, anti-allergic, anti-inflammatory and anti-cancer properties .
Urease Inhibitors
- Scientific Field : Biochemistry
- Summary of Application : Furan chalcone scaffolds, including “2-Propen-1-one, 1-phenyl-3-(2-thienyl)-”, have been explored as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and inhibiting its activity can be beneficial in treating certain medical conditions .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The most active urease inhibitors were 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one and 1-phenyl- 3-[5-(2′-chlorophenyl)-2-furyl] -2-propen-1-one with IC 50 values of 16.13 ± 2.45 μM and 18.75 ± 0.85 μM respectively .
Antidiabetic Molecules
- Scientific Field : Pharmacology
- Summary of Application : Certain natural chalcone compounds, including “2-Propen-1-one, 1-phenyl-”, have been found to exhibit antidiabetic activity by selectively modulating the therapeutic target protein tyrosine phosphatase 1B (PTP-1B), which prevents the degradation of insulin .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
(E)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDDOTFTMZJIEM-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 1-phenyl-3-(2-thienyl)- | |
CAS RN |
2910-81-8 | |
| Record name | MLS002704251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



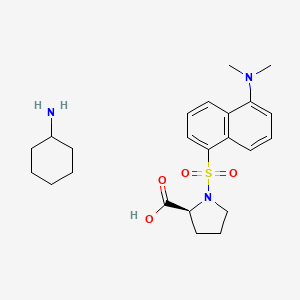
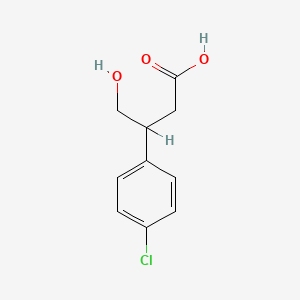
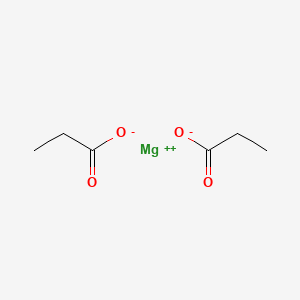
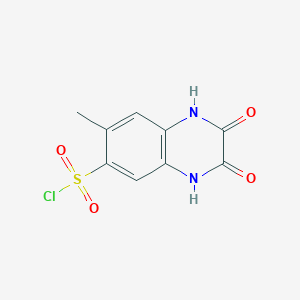
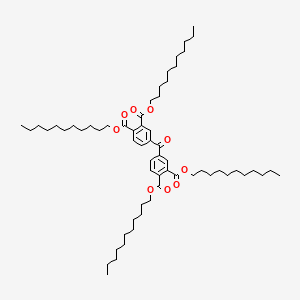
![2-[(4-Chlorophenyl)methoxy]ethanamine](/img/structure/B1609276.png)
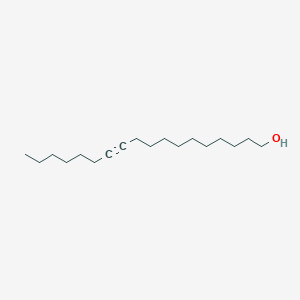
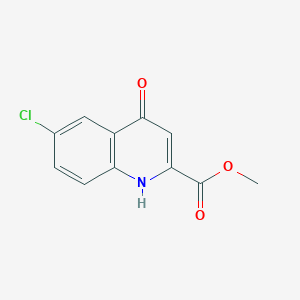
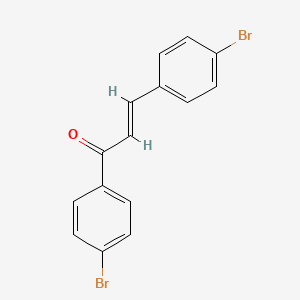
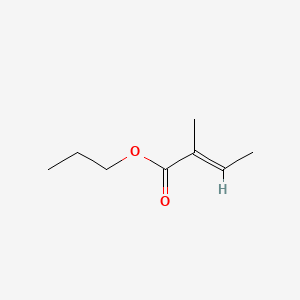
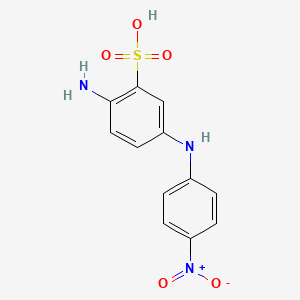
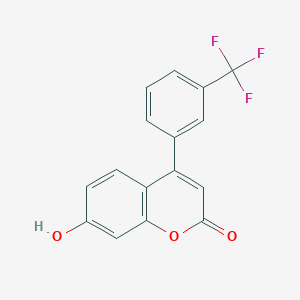
![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B1609286.png)
